2-Amino-3-(2-chloro-6-methylphenyl)propanoic acid
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Overview
Description
2-Amino-3-(2-chloro-6-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-6-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methylbenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 2-chloro-6-methylbenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the desired amino acid using a reducing agent like sodium borohydride.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chloro-6-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-Amino-3-(2-chloro-6-methylphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme-substrate interactions and protein synthesis.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloro-6-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-chlorophenyl)propanoic acid
- 2-Amino-3-(6-methylphenyl)propanoic acid
- 2-Amino-3-(2-bromophenyl)propanoic acid
Uniqueness
2-Amino-3-(2-chloro-6-methylphenyl)propanoic acid is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-amino-3-(2-chloro-6-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-6-3-2-4-8(11)7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChI Key |
JPTASNSNGGFCES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC(C(=O)O)N |
Origin of Product |
United States |
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